molecular formula C12H22O B12667493 3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane CAS No. 94201-18-0

3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane

Cat. No.: B12667493
CAS No.: 94201-18-0
M. Wt: 182.30 g/mol
InChI Key: UWIFFJDQTKPKGO-VZUCSPMQSA-N
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Description

3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane is an organic compound with a unique structure that includes a methoxyethylidene group attached to a trimethylcyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane can be achieved through several methods. One common approach involves the reaction of 1,1,5-trimethylcyclohexanone with methoxyethylidene reagents under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out in a solvent like methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the methoxyethylidene group to a methoxyethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Methoxyethyl derivatives.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane involves its interaction with specific molecular targets. The methoxyethylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition or activation, leading to changes in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxyethylidene)indane-1,3-dione
  • Diphenyl ethers
  • Protoporphyrinogen oxidase inhibitors

Uniqueness

Unlike other similar compounds, it offers a combination of stability and reactivity that makes it suitable for various scientific and industrial applications .

Properties

CAS No.

94201-18-0

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

(3E)-3-(2-methoxyethylidene)-1,1,5-trimethylcyclohexane

InChI

InChI=1S/C12H22O/c1-10-7-11(5-6-13-4)9-12(2,3)8-10/h5,10H,6-9H2,1-4H3/b11-5+

InChI Key

UWIFFJDQTKPKGO-VZUCSPMQSA-N

Isomeric SMILES

CC1C/C(=C\COC)/CC(C1)(C)C

Canonical SMILES

CC1CC(=CCOC)CC(C1)(C)C

Origin of Product

United States

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